2,6-Di-O-benzylmyoinositol
Overview
Description
2,6-Di-O-benzylmyoinositol is a chemical compound with the formula C20H24O6 . It contains a total of 52 bonds, including 28 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 4 hydroxyl groups, 4 secondary alcohols, and 2 ethers (aliphatic) .
Synthesis Analysis
The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol has been reported . Another study discusses the kinetic resolution of this compound by lipase B of Candida antarctica .Molecular Structure Analysis
The this compound molecule contains a total of 50 atoms, including 24 Hydrogen atoms, 20 Carbon atoms, and 6 Oxygen atoms . It also contains 3 six-membered rings .Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H24O6 . The predicted density is 1.34±0.1 g/cm3, the melting point is 144-145 °C, and the predicted boiling point is 532.9±50.0 °C .Scientific Research Applications
Crystal Structures and Molecular Assemblies : The study by Krishnaswamy et al. (2010) in "CrystEngComm" revealed insights into helical self-assembly of molecules in pseudopolymorphs of racemic 2,6-di-O-(4-halobenzoyl)-myo-inositol 1,3,5-orthoformates. This study provides clues for constructing molecular assemblies for intermolecular acyl transfer reactions (Krishnaswamy, Gonnade, Shashidhar, & Bhadbhade, 2010).
Synthesis and Analogues : Dreef et al. (1988) in "Tetrahedron Letters" synthesized a chiral compound, an analogue of naturally occurring (ptd)Ins(4,5)P2, using optically active 2,3,6-tri-O-benzyl-4,5-di-O-(trans-prop-1-enyl)-D-myo-inositol (Dreef, Elie, Hoogerhout, Marel, & Boom, 1988).
Reproductive Technologies Applications : The study by Bevilacqua et al. (2015) in "Gynecological Endocrinology" highlighted the potential of Myo-inositol and D-chiro-inositol in assisting reproductive technologies, with Myo-inositol showing greater clinical efficacy than D-chiro-inositol in Obstetrics and Gynecology contexts, particularly in assisted reproduction technology (Bevilacqua et al., 2015).
Precursors for Phosphoinositols : Sureshan and Shashidhar (2001) presented a method for preparing racemic 2,4-di-O-benzyl-myo-inositol and 2-O-benzyl-myo-inositol, which are precursors for some phosphoinositides, in "Tetrahedron Letters" (Sureshan & Shashidhar, 2001).
Improvement of Embryo Quality in IVF : Colazingari et al. (2014) in the "Journal of Assisted Reproduction and Genetics" found that Myo-inositol supplementation in IVF media significantly improves embryo quality and development rate in early mouse embryos, suggesting potential benefits for human embryo preimplantation culture (Colazingari, Fiorenza, Carlomagno, Najjar, & Bevilacqua, 2014).
Neuroprotective Effects : The study by Xie et al. (2020) in the "Journal of ethnopharmacology" demonstrated the neuroprotective effect of Benzoinum by inhibiting cell apoptosis in cerebral ischaemic rats, suggesting its potential as a traditional Chinese medicine for treating stroke and other cardio-cerebrovascular diseases (Xie, Ma, Guo, Chen, & Wang, 2020).
Mechanism of Action
properties
IUPAC Name |
(1S,3R,4R,6R)-4,6-bis(phenylmethoxy)cyclohexane-1,2,3,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c21-15-16(22)19(25-11-13-7-3-1-4-8-13)18(24)20(17(15)23)26-12-14-9-5-2-6-10-14/h1-10,15-24H,11-12H2/t15?,16-,17+,18?,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRJNSJYOXKKTK-MAGMXMNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@H](C([C@H]([C@H](C2O)OCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921589 | |
Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115015-97-9 | |
Record name | 2,6-Di-O-benzylmyoinositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115015979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Bis(benzyloxy)cyclohexane-1,2,3,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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